3-Chloro-6-fluoro-7-methoxyisoquinoline
Description
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Properties
IUPAC Name |
3-chloro-6-fluoro-7-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-3-7-5-13-10(11)4-6(7)2-8(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPKMPIARLYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(N=CC2=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-fluoro-7-methoxyisoquinoline is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 211.62 g/mol. The unique arrangement of chlorine, fluorine, and methoxy groups on the isoquinoline ring plays a crucial role in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.62 g/mol |
| Structural Features | Chloro, Fluoro, Methoxy substituents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of fluorine and chlorine atoms enhances the compound's binding affinity and selectivity for enzymes and receptors involved in disease pathways.
Target Interactions
Fluorinated quinolines, including this compound, have been shown to exhibit:
- Antibacterial Activity : Inhibiting bacterial growth by targeting specific enzymes.
- Antineoplastic Activity : Potentially affecting cancer cell proliferation through various mechanisms.
- Antiviral Activity : Interfering with viral replication processes.
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound includes:
- Elimination Half-Life : Approximately 7 to 8 hours.
- Excretion : The drug is primarily excreted unchanged in urine, with 82% to 88% detectable within 72 hours post-administration.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of isoquinoline exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
- Cytotoxic Effects on Cancer Cells : In vitro assays showed that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Metabolic Pathways : Although detailed metabolic pathways remain underexplored, initial findings suggest interaction with cytochrome P450 enzymes, influencing drug metabolism and efficacy.
Summary of Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits growth of bacteria |
| Anticancer | Induces apoptosis in cancer cells |
| Antiviral | Potential interference with viral replication |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
